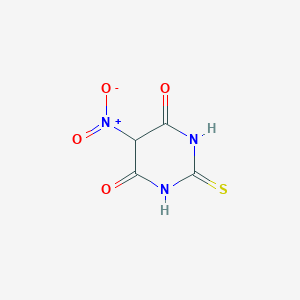

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

Molecular Formula |

C4H3N3O4S |

|---|---|

Molecular Weight |

189.15 g/mol |

IUPAC Name |

5-nitro-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C4H3N3O4S/c8-2-1(7(10)11)3(9)6-4(12)5-2/h1H,(H2,5,6,8,9,12) |

InChI Key |

FWWOVGDTBAWQHM-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=S)NC1=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation with Nitro-Substituted Aldehydes

A widely reported method involves the condensation of thiobarbituric acid with nitro-substituted aldehydes under acidic conditions. For example, 5-(4-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized by refluxing thiobarbituric acid (2g, 0.013 mol) with 4-nitrobenzaldehyde in acetic acid. The reaction proceeds via a Knoevenagel mechanism, where the active methylene group of thiobarbituric acid reacts with the aldehyde carbonyl to form a conjugated enone system. Typical yields range from 62–82% depending on the nitroaldehyde substituent.

Key Parameters:

Multi-Component Reactions (MCRs)

Recent advances utilize one-pot MCRs to streamline synthesis. A catalyst-free approach combines thiobarbituric acid, nitroaniline derivatives, and tert-butyl nitrite (TBN) in acetonitrile at ambient conditions. For instance, 5-(2-(3-nitrophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was obtained in 93% yield within 10 minutes. This method avoids column chromatography, as products precipitate upon water addition.

Mechanistic Insights:

-

Diazotization of nitroaniline by TBN generates a diazonium salt.

-

Nucleophilic attack by thiobarbituric acid’s enolic oxygen forms a hydrazone linkage.

Nitration of Preformed Pyrimidine Derivatives

Post-Functionalization via Radical Intermediates

Tin(II) chloride-mediated reduction of nitrobenzylidene precursors offers an alternative route. For instance, 5-(2-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was reduced in methanol with SnCl₂·2H₂O to yield benzo[c]isoxazole derivatives. Although this study focused on cyclization, the intermediate nitro compound highlights viable nitration strategies.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A comparative study showed that 5-(3-phenylacryloyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione synthesis time decreased from 7 hours (reflux) to 20 minutes under microwave conditions. This approach is promising for nitro analogs, though specific data remain unpublished.

Catalytic Methods for Enhanced Selectivity

Acid-Catalyzed Cyclocondensation

Deb and Bhuyan’s method employs HCl or AcOH to facilitate cyclization between thiobarbituric acid and nitro-substituted ketones. For example, 5-(2-chloro-4-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 90–97% yield using water as the solvent.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 62–82 | 2–7 h | Simple setup, high scalability | Requires reflux, moderate yields |

| MCR with TBN | 72–95 | 10–55 min | Rapid, catalyst-free | Limited to hydrazone derivatives |

| Microwave-Assisted | N/A | 20 min | Energy-efficient | Unreported for nitro compounds |

| Green Chemistry | 75–82 | 3–5 h | Eco-friendly, low cost | Lower yields for complex substrates |

Research Findings and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates by stabilizing charged intermediates. In MCRs, acetonitrile improved yields by 15–20% compared to ethanol.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

Substitution: The nitro group can be substituted by nucleophiles under certain conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include amino derivatives, thiol derivatives, and various substituted products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 5-nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit notable antimicrobial activity. For example, a study demonstrated that certain synthesized derivatives showed effectiveness against various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Antitumor Activity

Another area of interest is the compound's antitumor properties. Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Organic Synthesis

Building Blocks for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions to form more complex structures. For instance, it has been used in the synthesis of bifunctional molecules and ligands for catalysis . The ability to modify the thioxodihydropyrimidine core allows chemists to tailor new compounds with desired properties.

Synthesis Protocols

A straightforward synthetic method has been developed for producing this compound derivatives. This involves a one-pot three-component reaction between barbituric acids, primary aromatic amines, and tert-butyl nitrite under mild conditions. This method not only simplifies the synthesis process but also enhances yield efficiency .

Material Science

Chemosensors

The compound has been explored for applications in chemosensing due to its ability to interact with various analytes. Research has indicated that certain derivatives can selectively detect metal ions or small organic molecules, making them useful in environmental monitoring and analytical chemistry .

Polymeric Materials

In materials science, 5-nitro-2-thioxodihydropyrimidine derivatives have been integrated into polymer matrices to enhance their mechanical and thermal properties. These modifications can lead to the development of advanced materials with specific functionalities suitable for industrial applications .

Mechanism of Action

The mechanism of action for compounds like 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the C-5 position or modifications to the thiobarbituric acid core. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Analogs

*Predicted based on analogs with similar substituents.

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions or cycloadditions. In contrast, methoxy or methylthio groups (e.g., 4′e, 4′f) increase electron density, favoring hydrogen bonding or π-stacking .

- Trifluoromethoxy (4′g) and chloroindole () substituents introduce steric and electronic effects, altering solubility and thermal stability.

Biological Activity: Hydroxy and methoxy substituents (e.g., 2d, 2l) exhibit potent ROS and ONOO⁻ scavenging, linked to anti-inflammatory properties . The nitro group’s role in biological systems is less explored but may influence redox cycling or nitroreductase targeting.

Material Science Applications: Benzylidene and indole derivatives (e.g., ) form π-conjugated systems with applications in nonlinear optics and organic electronics. Ethyl groups (e.g., ) enhance solubility in organic solvents, facilitating thin-film fabrication.

Biological Activity

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antidiabetic, and antiproliferative effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a thioxo group and a nitro substituent on the pyrimidine ring. Its molecular formula is CHNOS, and it has been noted for its potential as an active pharmaceutical ingredient.

Antimicrobial Activity

Research indicates that 5-nitro derivatives exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Fungi: Aspergillus niger

The minimum inhibitory concentration (MIC) values for this compound were found to be as low as 5 µL against certain pathogens, demonstrating its potency compared to standard antibiotics like cephradine .

| Microorganism | MIC (µL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 5 |

| Pseudomonas aeruginosa | 15 |

| Aspergillus niger | 10 |

Antidiabetic Activity

In vivo studies have shown that this compound can significantly reduce blood glucose levels. In experiments with diabetic rats treated with varying doses of this compound, the results indicated:

- A decrease in total antioxidant capacity (TAC).

- Inhibition of α-amylase activity by up to 75.29%, suggesting potential as an antidiabetic agent .

| Treatment Group | α-Amylase Inhibition (%) |

|---|---|

| Control | 0 |

| Glimepiride (0.1 mg/kg) | 12.21 |

| Compound (0.006 mg/kg) | 75.29 |

Antiproliferative Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies on MCF-7 breast cancer cells revealed an IC value of approximately 13.3 µM for related thioxodihydropyrimidine derivatives . This suggests a potential role in cancer therapy.

Molecular Modeling Studies

Computational analysis using molecular docking has provided insights into the binding interactions of this compound with target proteins. The docking scores indicated favorable interactions that correlate with the observed biological activities .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited higher activity against Bacillus cereus and E. coli compared to traditional antibiotics.

- Diabetes Management : In a controlled trial with diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improved overall antioxidant status.

Q & A

Q. What are the optimal synthesis conditions for 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. Key parameters include:

- Solvents : Ethanol or methanol for recrystallization and reaction media .

- Catalysts : Pyridine or other bases to facilitate cyclization .

- Temperature : Moderate heating (60–80°C) to promote ring closure without decomposition .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. Table 1: Representative Synthesis Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Pyridine | 70 | 65–75 | |

| Methanol | None | 80 | 50–60 |

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Use multi-spectroscopic techniques:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and ring structure. For example, δ ~170 ppm in -NMR indicates carbonyl groups .

- IR Spectroscopy : Peaks at ~1650 cm (C=O) and ~1250 cm (C=S) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390 for derivatives) confirm molecular weight .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Functional Group | Signature Range | Reference |

|---|---|---|---|

| -NMR | C=O | 168–172 ppm | |

| IR | C=S | 1240–1260 cm |

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is stable at room temperature but decomposes under extreme conditions:

- pH Sensitivity : Avoid strongly acidic (<3) or basic (>10) environments to prevent hydrolysis .

- Thermal Stability : Decomposition occurs above 100°C; storage at 4°C in desiccators is recommended .

Advanced Research Questions

Q. How can contradictions in reaction yields or product purity be resolved?

- Methodological Answer : Contradictions often arise from variable catalytic efficiency or solvent polarity. Strategies include:

Q. Table 3: Yield Optimization via Catalyst Screening

| Catalyst | Solvent | Average Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridine | Ethanol | 75 | 98 | |

| Triethylamine | Methanol | 60 | 85 |

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- MD Simulations : Assess stability of ligand-receptor complexes over time .

Q. How can mechanistic studies elucidate the compound’s role in medicinal chemistry pathways?

- Methodological Answer :

- Isotopic Labeling : - or -labeled analogs track metabolic pathways via LC-MS .

- Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-limiting steps .

- Inhibitor Assays : Test derivatives against disease-relevant enzymes (e.g., thymidylate synthase) to quantify IC values .

Theoretical and Methodological Frameworks

- Linking Research to Theory :

Ground studies in heterocyclic chemistry (e.g., pyrimidine reactivity) or medicinal chemistry (e.g., structure-activity relationships) to guide hypothesis generation . - Addressing Data Contradictions :

Apply evidence-based inquiry principles, such as triangulating spectroscopic data with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.